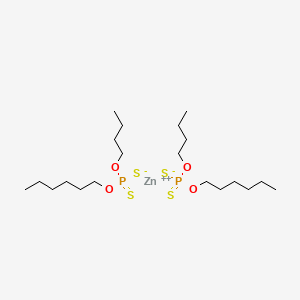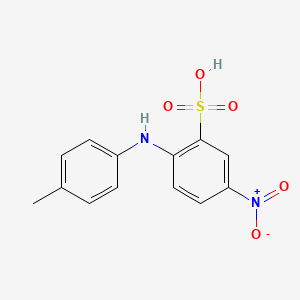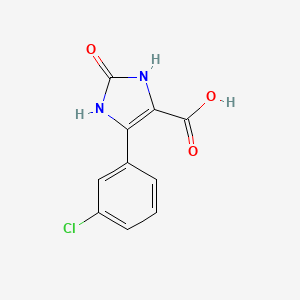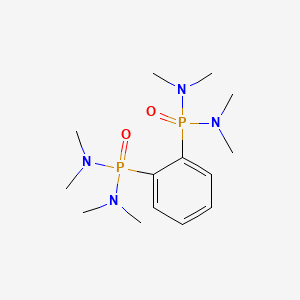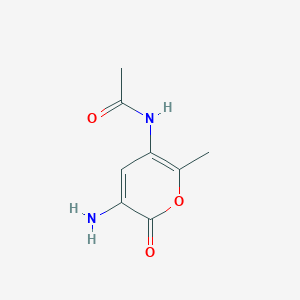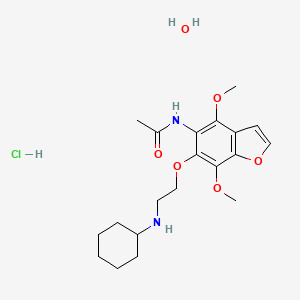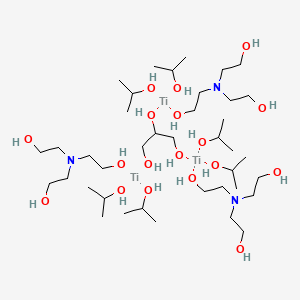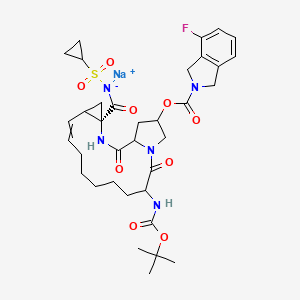
Danoprevir sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Danoprevir sodium salt is an orally administered hepatitis C virus (HCV) NS3 protease inhibitor. It was developed by Ascletis and has been approved in China for the treatment of newly diagnosed patients with non-cirrhotic genotype 1b chronic hepatitis C . This compound is a 15-membered macrocyclic peptidomimetic inhibitor that contains acylsulfonamide, fluoroisoindole, and tert-butyl carbamate moieties .
Preparation Methods
The preparation of Danoprevir sodium salt involves several synthetic routes and reaction conditions. One method involves the crystallization of this compound, which is characterized by specific X-ray powder diffraction patterns . The industrial production methods are proprietary and involve complex organic synthesis techniques to ensure the purity and efficacy of the compound .
Chemical Reactions Analysis
Danoprevir sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Danoprevir sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of protease inhibitors.
Biology: It is used to study the replication mechanisms of HCV and the role of NS3 protease in viral replication.
Industry: It is used in the pharmaceutical industry for the development of antiviral drugs.
Mechanism of Action
Danoprevir sodium salt exerts its effects by inhibiting the NS3/4A protease, an enzyme essential for HCV replication. The inhibition of this protease prevents the cleavage of the HCV polyprotein, thereby blocking viral replication . The molecular targets involved include the NS3/4A protease, and the pathways affected are those related to viral replication and host immune response suppression .
Comparison with Similar Compounds
Danoprevir sodium salt is unique in its high potency and selectivity for the NS3/4A protease. Similar compounds include:
Boceprevir: Another NS3/4A protease inhibitor used in the treatment of HCV.
Telaprevir: Similar to Danoprevir, it inhibits the NS3/4A protease but has different pharmacokinetic properties.
Simeprevir: Another protease inhibitor with a similar mechanism of action but different efficacy and side effect profiles.
This compound stands out due to its favorable potency profile against multiple HCV genotypes and key mutants .
Properties
Molecular Formula |
C35H45FN5NaO9S |
|---|---|
Molecular Weight |
753.8 g/mol |
IUPAC Name |
sodium;cyclopropylsulfonyl-[(4R)-18-(4-fluoro-1,3-dihydroisoindole-2-carbonyl)oxy-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carbonyl]azanide |
InChI |
InChI=1S/C35H46FN5O9S.Na/c1-34(2,3)50-32(45)37-27-13-8-6-4-5-7-11-22-17-35(22,31(44)39-51(47,48)24-14-15-24)38-29(42)28-16-23(19-41(28)30(27)43)49-33(46)40-18-21-10-9-12-26(36)25(21)20-40;/h7,9-12,22-24,27-28H,4-6,8,13-20H2,1-3H3,(H3,37,38,39,42,44,45);/q;+1/p-1/t22?,23?,27?,28?,35-;/m1./s1 |
InChI Key |
GXYYUDQAGCVAGJ-STNBKFOXSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1CCCCCC=CC2C[C@]2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)[N-]S(=O)(=O)C6CC6.[Na+] |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)[N-]S(=O)(=O)C6CC6.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


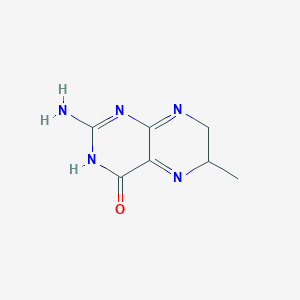
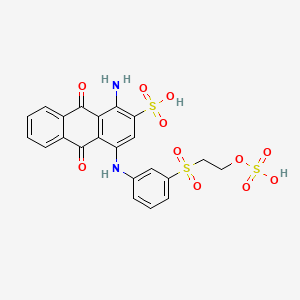
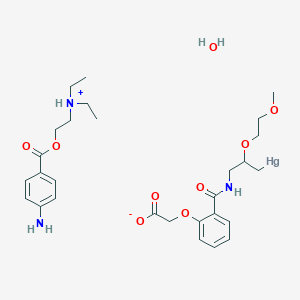
![(3E,5S,8R,10R,13R,15R,19Z,26S)-2-hydroxy-11-(1-methoxyethyl)-10-methyl-14-oxa-22,27-diazahexacyclo[24.2.1.05,17.07,16.08,12.013,15]nonacosa-1,3,19-triene-21,28,29-trione](/img/structure/B13778452.png)
![azanium;1-butan-2-yl-7-[[2-hydroxy-5-(4-hydroxyphenyl)sulfonylphenyl]methyl]naphthalene-2-sulfonate](/img/structure/B13778453.png)
